Solubility profile of (1R,2R)-2-(Benzyloxy)cyclopentanamine in organic solvents
Solubility profile of (1R,2R)-2-(Benzyloxy)cyclopentanamine in organic solvents
Executive Summary & Compound Architecture
(1R,2R)-2-(Benzyloxy)cyclopentanamine is a chiral primary amine featuring a cyclopentane core substituted with a benzyloxy ether group.[1][2] It serves as a critical intermediate in the synthesis of antiviral therapeutics (e.g., Entecavir analogs) and glycosidase inhibitors.[2]
Crucial Physical Distinction: Unlike many pharmaceutical intermediates that are stable solids, the free base of this compound is a liquid (oil) at room temperature (bp 90–93°C at 0.23 mmHg).[2] Therefore, for the free base, we do not speak of "solubility" (saturation equilibrium) but rather miscibility . True solubility profiles are relevant only for its salts (e.g., Hydrochloride, Mandelate), which are solid crystalline forms used for purification and storage.[3]
This guide addresses both states: the miscibility of the lipophilic free base oil and the solubility/crystallization behavior of its stabilizing salts.[3][1][2]
Physicochemical Drivers
| Property | Value | Implication for Solvation |
| Physical State | Liquid (Oil) | Miscible with most organic solvents; immiscible with water.[3][1][2] |
| pKa (Predicted) | ~10.1 (Amine) | Highly basic.[1][2] Protonates at pH < 8 to form water-soluble cations.[3][1][2] |
| LogP (Predicted) | ~1.9 | Moderately lipophilic.[3][1][2] Prefers organic layers in biphasic extractions.[3][1][2] |
| H-Bond Donors | 2 (NH₂) | Capable of H-bonding with protic solvents (MeOH, EtOH).[1][2] |
| H-Bond Acceptors | 2 (N, O) | Interacts well with polar aprotic solvents (DMSO, DMF).[1][2] |
Miscibility Profile: The Free Base (Oil)[2][3]
As a Senior Scientist, I categorize solvent interactions for the free base oil based on "Like Dissolves Like" principles tailored to the benzyl-ether/amine motif.
Solvent Compatibility Matrix
The free base is an oil that is miscible in a broad spectrum of organic solvents but immiscible in neutral water.[3][1][2]
| Solvent Class | Representative Solvents | Miscibility | Mechanistic Insight |
| Chlorinated | DCM, Chloroform | High | Excellent solvation of the lipophilic benzyl and cyclopentyl groups.[3][1][2] Preferred for extraction.[3][1][2] |
| Alcohols | Methanol, Isopropanol | High | The amine group participates in H-bonding.[3][1] Useful for homogeneous reactions.[3][1][2] |
| Ethers | THF, MTBE, Diethyl Ether | High | Compatible with the ether linkage in the molecule.[3] MTBE is ideal for washing salts.[3][1][2] |
| Aromatics | Toluene, Xylene | High | Pi-pi interactions with the benzyl group make toluene an excellent process solvent.[3][1] |
| Alkanes | Hexane, Heptane | Moderate | Miscible, but phase separation may occur at very low temperatures or high concentrations due to the polar amine head.[3] |
| Water | Water (pH 7) | Immiscible | The hydrophobic benzyl/cyclopentyl bulk overrides the polar amine group.[3][1][2] |
Solubility of Salts: The Solid State[1][2]
In drug development, this amine is rarely handled as a free oil due to stability issues (oxidation/carbamate formation).[2] It is converted to salts for isolation.[3][1][2] The solubility of these salts is the critical parameter for purification (recrystallization).[1][2]
Case Study: The Mandelate Salt
The (R)-(-)-Mandelate salt is the industry standard for optical resolution and purification of this intermediate.[3][1][2]
-
Solubility Behavior:
-
Protocol: Dissolve 1g of salt in ~7–8 mL of hot 2-propanol. Cool slowly to induce purification.[3][1][2]
General Salt Solubility Trends[2]
-
Hydrochloride (HCl): High water solubility; low solubility in non-polar organics (DCM, Toluene).[2] Hygroscopic.
-
Tartrate/Mandelate: Tunable solubility in alcohols (MeOH/EtOH/iPrOH).[3][1][2] Ideal for fractional crystallization.[3][1][2]
pH-Dependent Partitioning (LogD)[2][3]
Understanding the pH switch is vital for "working up" reactions.[3][1][2] The compound behaves as a surfactant-like switchable entity.[3][1][2]
The Extraction Logic[2]
-
pH < 8 (Acidic): N-atom is protonated (
).[3][2] Species is water-soluble.[3][1][2][5]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
pH > 11 (Basic): N-atom is neutral (
).[3][2] Species is lipophilic (Oil).[1][2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Visualization: Work-up & Purification Logic
The following diagram illustrates the decision matrix for isolating the compound based on its solubility states.
Figure 1: pH-dependent solubility switch and purification workflow for (1R,2R)-2-(Benzyloxy)cyclopentanamine.
Experimental Protocols
Protocol A: Rapid Miscibility Screening (Visual)
Use this to verify solvent compatibility for reactions involving the free base oil.[1][2]
-
Preparation: Dispense 100 µL of (1R,2R)-2-(Benzyloxy)cyclopentanamine oil into a 2 mL clear glass vial.
-
Solvent Addition: Add 1.0 mL of the test solvent (e.g., Toluene, 2-MeTHF, Acetonitrile).[3]
-
Agitation: Vortex for 30 seconds.
-
Observation:
Protocol B: Gravimetric Salt Solubility Determination
Use this to determine the solubility curve for recrystallization (e.g., Mandelate salt).
-
Saturation: Add excess solid salt (approx. 200 mg) to 1.0 mL of solvent (e.g., 2-Propanol) in a crimp-top vial.
-
Equilibration: Stir at the target temperature (e.g., 25°C or 60°C) for 24 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing hot solubility).
-
Quantification:
References
-
Sigma-Aldrich. (1R,2R)-1-Amino-2-benzyloxycyclopentane Product Sheet. CAS 181657-56-7.[3][1][2][6] Link
-
ChemicalBook. (1S,2S)-2-Benzyloxycyclopentylamine Physical Properties. (Note: Enantiomer data is physically identical).[3][1][2] Link
-
Kano, A. et al. Method for producing (1R,2R)-2-amino-1-cyclopentanol derivatives.[3][1][2][4] WO2008072773A1.[3][1][2] (Describes Mandelate salt crystallization in 2-propanol). Link
-
PubChem. (1R,2R)-2-(Benzyloxy)cyclopentanamine Compound Summary. National Library of Medicine.[3][1][2][7] Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. N-({(1s,2r)-2-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]cyclopentyl}carbonyl)-L-Tryptophan | C33H36N3O7P | CID 45485266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R,2R)-反-2-苄氧基-环戊胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol - Google Patents [patents.google.com]
- 5. (1S,2S)-(+)-2-Benzyloxycyclopentylamine | 181657-57-8 [chemicalbook.com]
- 6. CAS NO. 181657-56-7 | (1R,2R)-(-)-2-Benzyloxycyclopentylamine | C12H17NO [localpharmaguide.com]
- 7. (1R,2R)-2-(Allyloxy)cyclopentanol | C8H14O2 | CID 11205806 - PubChem [pubchem.ncbi.nlm.nih.gov]
